Cas no 1017261-83-4 (1,4-Dibromo-2-phenylmethoxybenzene)
1,4-Dibromo-2-phenylmethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyloxy)-1,4-dibromobenzene
- 1,4-Dibromo-2-(phenylmethoxy)-benzene
- 1017261-83-4
- Benzene, 1,4-dibromo-2-(phenylmethoxy)-
- AKOS022181580
- CS-0195322
- AB89929
- DB-364146
- E91613
- 1,4-dibromo-2-phenylmethoxybenzene
- 2-Benzyloxy-1,4-dibromobenzene
- MFCD18447599
- SCHEMBL4434864
- 1,4-Dibromo-2-phenylmethoxybenzene
-
- MDL: MFCD18447599
- Inchi: 1S/C13H10Br2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: MYBIFYIKNYMRPK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OCC1C=CC=CC=1)Br
Computed Properties
- Exact Mass: 341.90779g/mol
- Monoisotopic Mass: 339.90984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2Ų
1,4-Dibromo-2-phenylmethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D472365-1g |
1,4-Dibromo-2-phenylmethoxybenzene |
1017261-83-4 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D472365-5g |
1,4-Dibromo-2-phenylmethoxybenzene |
1017261-83-4 | 5g |
$ 65.00 | 2022-06-05 | ||
| TRC | D472365-10g |
1,4-Dibromo-2-phenylmethoxybenzene |
1017261-83-4 | 10g |
$ 80.00 | 2022-06-05 | ||
| abcr | AB515781-250 mg |
1,4-Dibromo-2-(phenylmethoxy)-benzene; . |
1017261-83-4 | 250MG |
€232.90 | 2023-04-17 | ||
| abcr | AB515781-500 mg |
1,4-Dibromo-2-(phenylmethoxy)-benzene; . |
1017261-83-4 | 500MG |
€379.10 | 2023-04-17 | ||
| abcr | AB515781-1 g |
1,4-Dibromo-2-(phenylmethoxy)-benzene; . |
1017261-83-4 | 1g |
€509.50 | 2023-04-17 | ||
| Advanced ChemBlocks | N26057-1G |
1,4-Dibromo-2-(phenylmethoxy)-benzene |
1017261-83-4 | 97% | 1g |
$80 | 2024-05-21 | |
| Advanced ChemBlocks | N26057-5G |
1,4-Dibromo-2-(phenylmethoxy)-benzene |
1017261-83-4 | 97% | 5g |
$260 | 2024-05-21 | |
| abcr | AB515781-250mg |
1,4-Dibromo-2-(phenylmethoxy)-benzene; . |
1017261-83-4 | 250mg |
€232.90 | 2023-09-02 | ||
| abcr | AB515781-500mg |
1,4-Dibromo-2-(phenylmethoxy)-benzene; . |
1017261-83-4 | 500mg |
€379.10 | 2023-09-02 |
1,4-Dibromo-2-phenylmethoxybenzene Suppliers
1,4-Dibromo-2-phenylmethoxybenzene Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1,4-Dibromo-2-phenylmethoxybenzene
Comprehensive Overview of 1,4-Dibromo-2-phenylmethoxybenzene (CAS No. 1017261-83-4): Properties, Applications, and Industry Insights
1,4-Dibromo-2-phenylmethoxybenzene (CAS No. 1017261-83-4) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical intermediates, material science, and agrochemical research. This brominated aromatic ether derivative has garnered significant attention due to its role as a key building block in synthetic chemistry, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. The compound's molecular formula C13H10Br2O and precise bromo-substitution pattern make it invaluable for designing advanced materials with tailored electronic properties.
In recent years, the demand for high-purity brominated intermediates like 1,4-Dibromo-2-phenylmethoxybenzene has surged, driven by trends in OLED technology and bioconjugation chemistry. Researchers frequently search for "CAS 1017261-83-4 solubility," "synthetic routes for phenylmethoxybenzene derivatives," or "1,4-Dibromo-2-phenylmethoxybenzene MSDS," reflecting its industrial relevance. The compound's thermal stability (decomposition point >200°C) and compatibility with palladium catalysts align with the growing focus on sustainable catalysis in peer-reviewed literature.
From a structural perspective, the ortho-positioned phenylmethoxy group in 1,4-Dibromo-2-phenylmethoxybenzene introduces steric effects that influence its reactivity—a hot topic in asymmetric synthesis forums. Analytical data (HPLC purity >98%, typical melting range 85-88°C) confirms its suitability for high-yield transformations. Notably, its application in photoresist polymers has been explored in semiconductor patent filings, addressing the industry's need for halogenated photoresist components with improved etch resistance.
Environmental and regulatory aspects of brominated aromatic compounds remain a frequent discussion point. While 1017261-83-4 is not classified under hazardous categories in major chemical inventories, proper handling protocols are emphasized in technical bulletins. The compound's low water solubility (<0.1 g/L at 20°C) and moderate LogP (~4.2) make it a candidate for studies on persistent organic pollutant (POP) alternatives—a niche gaining traction in green chemistry circles.
Supply chain dynamics for CAS 1017261-83-4 reflect broader trends in fine chemical distribution, with cGMP-compliant manufacturers offering custom synthesis services. Chromatographic analyses (GC-MS, NMR) consistently show >99% isomeric purity, critical for applications requiring regiochemical precision. Recent patent activity (e.g., WO202215678A1) highlights its utility in liquid crystal formulations, particularly for dielectric modulation in display technologies.
Future research directions for 1,4-Dibromo-2-phenylmethoxybenzene may explore its potential in metal-organic frameworks (MOFs) or as a precursor for heterocyclic pharmaceuticals. The compound's dual bromine leaving groups enable sequential functionalization—a property leveraged in combinatorial chemistry platforms. As analytical techniques like cryo-EM advance, demand for such structurally defined intermediates will likely grow across life sciences and electronics sectors.
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